2-Bromo-5-[(cyclopropylamino)sulfonyl]benzoic acid
Description
2-Bromo-5-[(cyclopropylamino)sulfonyl]benzoic acid (CID: 4962179) is a brominated benzoic acid derivative featuring a cyclopropylamino-sulfonyl substituent at the 5-position of the aromatic ring. Its molecular formula is C₁₀H₁₀BrNO₄S (MW: 320.21 g/mol), with a SMILES string C1CC1NS(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O . The cyclopropyl group introduces steric strain and unique electronic properties due to its three-membered ring structure, making this compound of interest in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
2-bromo-5-(cyclopropylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4S/c11-9-4-3-7(5-8(9)10(13)14)17(15,16)12-6-1-2-6/h3-6,12H,1-2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOFHWMILIWKFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852933-48-3 | |
| Record name | 2-bromo-5-(cyclopropylsulfamoyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-[(cyclopropylamino)sulfonyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 5-[(cyclopropylamino)sulfonyl]benzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[(cyclopropylamino)sulfonyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, with the reaction typically conducted in a mixture of water and an organic solvent like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pharmaceutical Development
2-Bromo-5-[(cyclopropylamino)sulfonyl]benzoic acid serves as a key building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways.
Case Study:
A study highlighted that derivatives of benzoic acids, including compounds similar to this compound, were designed to inhibit anti-apoptotic proteins like Mcl-1 and Bfl-1, which are crucial in cancer therapy. These inhibitors showed promising results in inducing apoptosis in cancer cells, suggesting a pathway for developing effective cancer treatments .
Biological Research
The compound is utilized in biological studies to explore enzyme inhibition and protein-ligand interactions. It has been shown to affect various biological processes at the molecular level.
Mechanism of Action:
In biological systems, this compound may act as an inhibitor of specific enzymes or receptors, interfering with their normal function. This mechanism is crucial for understanding disease pathways and developing therapeutic agents .
Material Science
In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings. Its unique chemical properties allow for the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-Bromo-5-[(cyclopropylamino)sulfonyl]benzoic acid depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or receptors, interfering with their normal function. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in signal transduction and metabolic pathways.
Comparison with Similar Compounds
Structural and Electronic Effects
- Cyclopropylamino vs.
- tert-Butyl Substituent (784172-03-8): The bulky tert-butyl group increases lipophilicity (logP ~2.5 estimated), favoring membrane permeability but reducing aqueous solubility .
- Allylamino Group (790271-07-7): The allyl moiety enables conjugation reactions (e.g., Michael addition), offering pathways for further functionalization .
Solubility and Reactivity
- The dimethylamino analog (3285-51-6) exhibits higher solubility in polar solvents due to reduced steric bulk and increased hydrogen-bonding capacity .
- In contrast, the tert-butyl derivative (784172-03-8) is more suited for lipid-rich environments, as evidenced by its use in hydrophobic drug formulations .
- The absence of a sulfonamide group in 4-amino-5-bromo benzoic acid results in a lower molecular weight (216.04 g/mol) and distinct tautomeric behavior, influencing its acidity (pKa ~2.5 for –COOH) .
Biological Activity
2-Bromo-5-[(cyclopropylamino)sulfonyl]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 852933-48-3
- Molecular Formula : C10H10BrN1O3S1
- Molecular Weight : 303.16 g/mol
Biological Activity Overview
The compound exhibits several biological activities, primarily related to its interactions with various biological systems. The following sections detail these activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound possess antimicrobial properties. For instance, derivatives of benzoic acid have been shown to inhibit the growth of bacteria and fungi by disrupting cellular processes and membrane integrity.
Table 1: Antimicrobial Activity of Related Compounds
Anticancer Properties
Several studies have suggested that sulfonamide derivatives, including those related to our compound, exhibit anticancer properties. They may act by inhibiting specific enzymes involved in tumor growth or by inducing apoptosis in cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
In a study evaluating the effects of various benzoic acid derivatives on cancer cell lines, it was found that compounds similar to this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) at concentrations as low as 10 µM . The study noted:
"The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment."
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.
- Oxidative Stress Induction : The compound may induce oxidative stress, resulting in cellular damage and apoptosis.
- Receptor Modulation : There is evidence that it may interact with specific receptors involved in inflammation and pain pathways.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Compounds in this class are typically absorbed through the gastrointestinal tract.
- Distribution : They are distributed throughout the body, with a tendency to accumulate in tissues.
- Metabolism : Metabolized primarily in the liver, leading to various metabolites that may also exhibit biological activity.
- Excretion : Excreted via the kidneys, necessitating consideration for renal function in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
